Pigment red 22
Overview
Description
Pigment Red 22 is a yellowish-red color . It is a red powder that is used in various applications such as water-based ink and textile printing . Compared with C.I. Pigment Red 2, it is obviously yellow and has a slightly lower light fastness . Compared with C.I. Pigment Red 53:1, the shade is slightly blue and the light fastness is about one level higher .
Synthesis Analysis
While specific synthesis methods for Pigment Red 22 were not found in the search results, a related pigment, Pigment Red 146, was found to be synthesized using a scalable continuous process in a bubble column reactor . This process showed yields greater than 92% and required approximately 40% less water than a typical industrial batch process .
Molecular Structure Analysis
Pigment Red 22 has a molecular formula of C24H18N4O4 and a molecular weight of 426.42 . The structure contains conjugated double bonds .
Physical And Chemical Properties Analysis
Pigment Red 22 is a red powder with a density of 1.34g/cm3 . It has a light fastness of 5-6, heat resistance of 140°C, water resistance of 5, oil resistance of 2, acid resistance of 3-4, alkali resistance of 3-4, and alcohol resistance of 4 .
Scientific Research Applications
Plant Diversity and Metabolism Studies : Red plant pigments, including anthocyanins and betacyanins, are significant for evolutionary studies of plant diversity and metabolic studies of plant cell growth and differentiation (Sakuta, 2013).
Optical Properties and Applications : A study on the optical properties of red pigments, including C.I. Pigment Red 22, provides important parameters for research and applications in the field of red pigments (Heuer, Niskanen, Klein, & Peiponen, 2011).
Nutritional Value in Agriculture : Pigments in crops, such as durum wheat, contribute to color and are important in breeding programs focused on improving nutritional value (Ficco et al., 2014).
Industrial and Food Additives : Antarctic Geomyces red pigments, including those similar to Pigment Red 22, have potential for industrial use as food additives due to their high color value, non-toxic characteristics, and water solubility (Huang et al., 2020).
Human Color Vision Genetics : Pigment Red 22 is associated with the genes encoding the apoproteins of the red and green pigments in human color vision (Nathans, Thomas, & Hogness, 1986).
Antioxidant Properties : Studies have shown that red color amaranth genotypes, containing pigments similar to Pigment Red 22, are rich in antioxidants, phytochemicals, and have strong antioxidant activity (Sarker & Oba, 2019).
Toxicity Studies : Toxicology and carcinogenesis studies involving Pigment Red 22 in animals showed no chemical-related gross lesions, indicating its relative safety (National Toxicology Program, 1992).
Future Directions
properties
IUPAC Name |
3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-15-11-12-18(28(31)32)14-21(15)26-27-22-19-10-6-5-7-16(19)13-20(23(22)29)24(30)25-17-8-3-2-4-9-17/h2-14,29H,1H3,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZMEPHFXJHGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052329 | |
Record name | C.I. Pigment Red 22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-Hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide | |
CAS RN |
6448-95-9 | |
Record name | Pigment Red 22 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6448-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment red 22 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006448959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-4-[2-(2-methyl-5-nitrophenyl)diazenyl]-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Pigment Red 22 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-N-phenylnaphthalene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIGMENT RED 22 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81W2C75HEQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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